3-Cinnamamidopropanoic acid
Description
3-Cinnamamidopropanoic acid is a propanoic acid derivative featuring a cinnamamide (α,β-unsaturated carbonyl) substituent at the third carbon position. While direct structural or physicochemical data for this compound are unavailable in the provided evidence, its name suggests a structure analogous to other 3-substituted propanoic acids (e.g., 3-azido-, 3-thienyl-, or 3-nitropropanoic acid derivatives). The cinnamamide group, comprising a phenyl ring conjugated to an acryloyl moiety, likely confers unique electronic and steric properties, influencing solubility, acidity, and reactivity.
Structure
3D Structure
Properties
IUPAC Name |
3-[[(E)-3-phenylprop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(13-9-8-12(15)16)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14)(H,15,16)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVXIMHTRDBXMQ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cinnamamidopropanoic acid typically involves the reaction of cinnamic acid with propanoic acid in the presence of a suitable catalyst. One common method is the Perkin reaction, which involves the condensation of benzaldehyde with acetic anhydride in the presence of sodium acetate to form cinnamic acid. This is followed by the amidation of cinnamic acid with propanoic acid to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Cinnamamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Cinnamic acid derivatives, including 3-cinnamamidopropanoic acid, have been recognized for their antimicrobial properties. Various studies have demonstrated their effectiveness against a range of pathogens:
- Bacterial Infections : Research indicates that cinnamic acid derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, a study found that specific cinnamic acid derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 550.96 µM to 789.19 µM against these pathogens .
- Fungal Infections : Cinnamic acid derivatives have also shown antifungal activity. A notable study highlighted that certain derivatives inhibited fungal growth effectively, suggesting potential use in treating fungal infections .
Anticancer Properties
this compound has been investigated for its anticancer effects:
- Mechanisms of Action : Cinnamic acid derivatives induce apoptosis in cancer cells through various pathways. For example, compounds derived from cinnamic acid have demonstrated antiproliferative activity against breast and colon cancer cell lines .
- Case Study : A study involving the synthesis of cinnamic acid derivatives linked to nanoparticles showed enhanced cytotoxicity against human breast adenocarcinoma cells. The compounds exhibited increased photodynamic activity, indicating their potential as effective anticancer agents .
Structural Modifications and Biological Efficacy
The structural modifications of cinnamic acid play a crucial role in enhancing its biological efficacy. The following table summarizes various derivatives and their respective activities:
| Compound | Activity | MIC (µM) |
|---|---|---|
| This compound | Antimicrobial | 550.96 - 789.19 |
| Cinnamaldehyde | Anticancer (apoptosis induction) | N/A |
| Cinnamic Acid-Nanoparticle Hybrid | Enhanced cytotoxicity | N/A |
| Methyl Cinnamate | Antimicrobial | 726.36 |
Case Study 1: Antimicrobial Efficacy
A systematic review analyzed the antimicrobial efficacy of various cinnamic acid derivatives against clinical isolates. The findings indicated that these compounds possess significant antibacterial properties, particularly against resistant strains.
Case Study 2: Anticancer Activity
In a recent study published in Pharmacology Reports, researchers synthesized a series of cinnamic acid derivatives and evaluated their anticancer properties against several cancer cell lines. The results showed that modifications at the phenyl ring significantly enhanced the cytotoxic effects compared to standard chemotherapeutics .
Mechanism of Action
The mechanism of action of 3-cinnamamidopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity . In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-cinnamamidopropanoic acid with structurally analogous propanoic acid derivatives, emphasizing functional group variations, physicochemical properties, and applications:
*Estimated based on structural analogy.
Key Observations:
Functional Group Influence: Electron-Withdrawing Groups: The nitro group in 3-NP enhances acidity (pKa ~1.5–2.5) and confers neurotoxic activity by inhibiting succinate dehydrogenase . In contrast, the cinnamamide group in this compound may reduce acidity due to resonance stabilization. Aromatic Substituents: 3-(2-Thienyl)propanoic acid’s thiophene ring enables π-π stacking in material science applications , while the cinnamamide’s phenyl group could enhance binding affinity in bioactive molecules. Reactive Groups: The azido group in 3-azidopropanoic acid facilitates click chemistry applications , whereas the cinnamamide’s α,β-unsaturated system may participate in Michael addition reactions.
Solubility and Stability: 3-NP’s nitro group reduces aqueous solubility but enhances stability in organic solvents . Amine-containing derivatives (e.g., 3-[ethyl(methyl)amino]propanoic acid) exhibit higher water solubility due to ionization .
Applications: 3-NP is a well-characterized neurotoxin and research tool . Urea- and morpholine-functionalized derivatives (e.g., 3-Morpholino-2-(3-phenylureido)propanoic acid) serve as intermediates in hydantoin synthesis .
Biological Activity
3-Cinnamamidopropanoic acid, a derivative of cinnamic acid, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₃NO₂
- Molecular Weight : 193.23 g/mol
The compound features a cinnamic acid backbone with an amide functional group that enhances its biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of this compound against various pathogens. Its mechanism of action typically involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL | |
| Methicillin-resistant S. aureus | 4 µg/mL |
The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Notably, it showed potent effects against methicillin-resistant strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Research has also indicated the potential of this compound in cancer therapy. The compound has been studied for its ability to inhibit the proliferation of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on human breast adenocarcinoma cells (MCF-7). The results demonstrated:
- IC₅₀ Value : 25 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
These findings suggest that the compound may serve as a lead compound for developing new anticancer therapies.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The anti-inflammatory properties of this compound have been investigated in several models.
Table 2: Anti-inflammatory Activity
| Inflammatory Model | Effect Observed | Reference |
|---|---|---|
| Carrageenan-induced paw edema | Significant reduction in edema | |
| LPS-stimulated macrophages | Decreased TNF-α and IL-6 production |
The compound demonstrated a notable ability to reduce inflammation markers, suggesting its potential use in treating inflammatory conditions.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature allows it to penetrate microbial membranes effectively.
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells contributes to its anticancer effects.
Q & A
Q. What are the established synthetic routes for 3-cinnamamidopropanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling cinnamic acid derivatives with β-alanine or its esters via carbodiimide-mediated amidation (e.g., EDC/HOBt). Optimizing reaction conditions (e.g., solvent polarity, temperature, stoichiometry) is critical. For example, anhydrous DMF at 0–4°C minimizes side reactions like hydrolysis . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Yield improvements (70–85%) are achievable by adjusting catalyst loadings (e.g., DMAP) and reaction time .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- NMR : H NMR (DMSO-) shows characteristic peaks: δ 7.6–7.8 ppm (cinnamoyl aromatic protons), δ 6.5–6.7 ppm (trans-vinylic protons), and δ 3.4–3.6 ppm (propanoic acid backbone). Discrepancies in peak splitting (e.g., due to rotamers) require variable-temperature NMR or computational validation .
- LC-MS : Electrospray ionization (ESI+) confirms molecular ion [M+H] at m/z 220.1. Contradictory fragmentation patterns may arise from adduct formation; use high-resolution MS (HRMS) for unambiguous identification .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what are the limitations of in silico approaches?
- Methodological Answer :
- QSAR : Use quantum chemical descriptors (e.g., HOMO-LUMO gaps, dipole moments) to correlate electronic properties with anti-inflammatory or antioxidant activity. Tools like Gaussian or ORCA optimize geometries at the B3LYP/6-31G* level .
- Docking Studies : Target enzymes (e.g., COX-2) using AutoDock Vina. Limitations include neglecting solvation effects; validate predictions with in vitro assays (e.g., enzyme inhibition IC) .
Q. What experimental strategies address contradictions in stability data for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C. Monitor degradation via HPLC-PDA at 254 nm. For pH-dependent stability contradictions (e.g., unexpected amide hydrolysis in neutral buffers), use isotopically labeled analogs (C-propanoic acid) to trace degradation pathways .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Statistical analysis (ANOVA) identifies significant degradation trends .
Q. How do researchers design controlled experiments to evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?
- Methodological Answer :
- In Vivo PK : Administer this compound (10 mg/kg, IV/oral) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 h. Analyze using LC-MS/MS with deuterated internal standards. Calculate AUC, C, and t.
- Tissue Distribution : Sacrifice animals at 24 h; homogenize organs (liver, kidney) and quantify compound levels. Normalize to tissue weight and correct for extraction efficiency .
Data Analysis and Interpretation
Q. What statistical frameworks are recommended for resolving contradictions between in vitro and in vivo efficacy data?
- Methodological Answer : Apply multivariate regression to account for confounding variables (e.g., plasma protein binding, metabolic clearance). For discordant IC (in vitro) vs. ED (in vivo), use allometric scaling or physiologically based pharmacokinetic (PBPK) modeling to extrapolate human doses. Bayesian hierarchical models improve reliability when sample sizes are limited .
Q. How should researchers validate the specificity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Counter-Screening : Test against structurally related enzymes (e.g., COX-1 vs. COX-2) at 10× IC.
- Negative Controls : Include inactive analogs (e.g., 3-benzamidopropanoic acid) to confirm target engagement. Use CRISPR-edited cell lines (e.g., COX-2 knockout) to isolate off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
